molecular formula C16H19N3O4S B14960107 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B14960107
M. Wt: 349.4 g/mol
InChI Key: ARGHVRXZUIMPLC-UHFFFAOYSA-N
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Description

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a dimethoxybenzyl group, and a tetrahydrofuran-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring.

    Introduction of the Dimethoxybenzyl Group: The dimethoxybenzyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Tetrahydrofuran-2-carboxamide Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including as an anticancer agent.

    Industry: It may have applications in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-ylmethanesulfonamide
  • N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide
  • N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide

Uniqueness

N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C16H19N3O4S/c1-21-11-6-5-10(8-13(11)22-2)9-14-18-19-16(24-14)17-15(20)12-4-3-7-23-12/h5-6,8,12H,3-4,7,9H2,1-2H3,(H,17,19,20)

InChI Key

ARGHVRXZUIMPLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)C3CCCO3)OC

Origin of Product

United States

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